molecular formula C10H9BrN2O2 B13559185 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole

5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole

Cat. No.: B13559185
M. Wt: 269.09 g/mol
InChI Key: LQSCMHWVXVENBP-UHFFFAOYSA-N
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Description

5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5 and a 4-bromo-3-methoxyphenyl group at position 2. Isoxazoles are critical in medicinal chemistry due to their role as bioisosteres for ester and amide functionalities, enhancing metabolic stability and binding affinity in drug candidates . This compound is of interest in drug development, particularly for central nervous system (CNS) targets, given the structural similarity to glutamate receptor ligands like AMPA .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3

InChI Key

LQSCMHWVXVENBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=C2)N)Br

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes or Olefins

One of the most common approaches to synthesize 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or activated olefins.

  • Nitrile oxide generation: Typically generated in situ from aldoximes or chloroximes.
  • Dipolarophile: A 4-bromo-3-methoxyphenyl-substituted alkyne or olefin can be used to introduce the aryl substituent at the 3-position.
  • Amino group introduction: The amino substituent at the 5-position can be introduced by using amino-substituted nitrile oxides or via subsequent functional group transformations.

Advantages: High regioselectivity, mild conditions, and good yields.

Example: Mohammed et al. demonstrated metal-free cycloaddition using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote nitrile oxide and alkyne cycloaddition to yield 3,5-disubstituted isoxazoles efficiently.

Condensation of α-Cyanoketones with Hydroxylamine Hydrochloride

Another method involves the condensation of α-cyanoketones with hydroxylamine hydrochloride to form 5-aminoisoxazoles.

  • The α-cyanoketone bears the 4-bromo-3-methoxyphenyl group at the appropriate position.
  • Reaction with hydroxylamine hydrochloride under reflux in alcohol solvents yields the isoxazole ring with the amino group at position 5.

Reported yields: Generally good to excellent under reflux conditions.

Multicomponent Reactions (MCR)

Multicomponent reactions involving 5-amino-3-methylisoxazole, aromatic aldehydes (such as 4-bromobenzaldehyde derivatives), and cyclic β-diketones have been reported to form fused heterocyclic systems incorporating the isoxazole moiety.

  • While these reactions primarily yield fused ring systems, they demonstrate the versatility of 5-aminoisoxazole intermediates and provide insight into functional group compatibility.
  • Microwave-assisted synthesis and ultrasound irradiation have been used to improve yields and reduce reaction times.

Use of Catalysts and Solvent Systems

  • Catalysts such as triethylamine, pyridine, or ionic liquids have been employed to promote cyclization and condensation reactions.
  • Solvents vary from water, ethanol, dimethylformamide (DMF), to organic solvents like toluene or dichloromethane depending on the reaction type.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%) Reference
1 Preparation of 4-bromo-3-methoxyphenyl alkyne Sonogashira coupling or alkyne substitution 70-85
2 Generation of nitrile oxide from amino-substituted aldoxime Treatment with base (DBU) or hydroxylamine hydrochloride -
3 1,3-Dipolar cycloaddition of nitrile oxide with alkyne Metal-free, room temp or reflux in ethanol 65-90
4 Purification by recrystallization or chromatography - - -

Data Table Summarizing Preparation Conditions and Yields for Isoxazole Derivatives

Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield (%) Notes
Cycloaddition of nitrile oxides with alkynes Amino-aldoxime + 4-bromo-3-methoxyphenyl alkyne DBU or triethylamine Ethanol or water RT to reflux 1-5 h 65-90 Metal-free, regioselective
Condensation of α-cyanoketones with hydroxylamine hydrochloride α-Cyanoketone derivative Hydroxylamine hydrochloride Alcohol (EtOH) Reflux 2-6 h 70-85 Simple, direct method
Multicomponent reaction (MCR) 5-amino-3-methylisoxazole + aldehyde + β-diketone Microwave or ultrasound assisted Water, DMF, EtOH 25-120 °C 5 min to 12 h 40-92 Selective formation of fused heterocycles
Ionic liquid-mediated synthesis β-Diketone + hydroxylamine Butylmethylimidazolium salt ([BMIM]X) Ionic liquid 80-120 °C 1-3 h 80-95 Environmentally benign

Research Findings and Analysis

  • The cycloaddition approach is favored for regioselective synthesis of 3,5-disubstituted isoxazoles, including amino-substituted derivatives, with good control over substitution patterns.
  • Condensation of α-cyanoketones is a straightforward method for 5-aminoisoxazole formation, adaptable for various aryl substituents such as 4-bromo-3-methoxyphenyl groups.
  • Multicomponent reactions provide a versatile platform for constructing complex isoxazole-containing molecules, though they may lead to fused ring systems rather than simple isoxazoles.
  • Use of ionic liquids and microwave irradiation enhances reaction efficiency and yield, aligning with green chemistry principles.
  • Solvent choice and catalyst/base selection critically influence reaction rate, yield, and product purity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Melting Point (°C) Key References
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole 4-Bromo-3-methoxyphenyl C₁₀H₈BrN₂O₂ 283.09 Not reported -
5-Amino-3-(4-methoxyphenyl)isoxazole 4-Methoxyphenyl C₁₀H₁₀N₂O₂ 190.20 135–139
5-Amino-3-(3-bromophenyl)isoxazole 3-Bromophenyl C₉H₇BrN₂O 251.07 Not reported
5-Amino-3-(4-fluorophenyl)isoxazole 4-Fluorophenyl C₉H₇FN₂O 178.16 Not reported
5-Amino-3-(4-pyridyl)isoxazole 4-Pyridyl C₈H₇N₃O 161.16 Not reported
5-Amino-4-bromo-3-methylisoxazole 4-Bromo-3-methyl C₄H₅BrN₂O 177.00 Not reported
Key Observations:
  • In contrast, the 4-fluorophenyl analog () leverages fluorine’s electronegativity for improved metabolic stability .
  • Hydrogen Bonding : The pyridyl analog () forms N–H···N hydrogen bonds, enabling supramolecular layer formation, which may influence crystallinity and solubility .
  • Steric Effects : The 3-bromophenyl substituent () introduces steric hindrance compared to para-substituted analogs, possibly affecting binding kinetics .

Physicochemical Properties

  • Melting Points : The 4-methoxyphenyl analog melts at 135–139°C (), while brominated derivatives likely have higher melting points due to increased molecular weight and halogen-driven crystal packing .
  • Solubility : Methoxy and pyridyl groups improve aqueous solubility compared to brominated analogs, which are more lipophilic .

Biological Activity

5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole primarily stems from its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This modulation can lead to:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth, thus exhibiting potential as an anticancer and antibacterial agent.
  • Receptor Interaction : It may also interact with receptors that play critical roles in cellular signaling pathways, influencing processes such as apoptosis and immune responses .

Biological Activity Data

The biological activities of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole have been evaluated through various studies, showcasing its potential in cancer therapy and immunomodulation.

Table 1: Biological Activity Overview

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialInhibits growth of specific bacterial strains
ImmunomodulatoryModulates immune responses

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated that 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death. This effect was shown to be dose-dependent, highlighting the importance of concentration in therapeutic efficacy .
  • Immunomodulatory Effects :
    • Research indicated that derivatives of isoxazoles, including 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, exhibit immunosuppressive activities. They were found to inhibit the humoral immune response and modulate lymphocyte proliferation in vitro, suggesting potential applications in autoimmune diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, it is beneficial to compare it with structurally related isoxazole derivatives.

Table 2: Comparison of Isoxazole Derivatives

Compound Name Structural Features Unique Aspects
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazoleContains a methoxy groupExhibits distinct reactivity due to methoxy group
5-Amino-3-(4-chlorophenyl)isoxazoleLacks bromine but has a chlorine substituentDifferent halogen substitution affects activity
3-(4-Bromo-2-chlorophenyl)-isoxazol-5-amineDifferent halogen positionsMay exhibit distinct biological activities

Q & A

Q. What are the recommended synthetic routes for 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, and how can reaction conditions be optimized for yield?

A common approach involves halogenation and condensation reactions. For example, bromoacetyl bromide can react with a substituted phenylisoxazole precursor under anhydrous conditions in the presence of a base like triethylamine to minimize hydrolysis . Optimization includes:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stoichiometry : Maintain a 1:1 molar ratio of bromoacetyl bromide to the phenylisoxazole precursor to avoid side products.
  • Temperature : Reflux conditions (~80–100°C) ensure complete reaction while avoiding decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding on adjacent carbons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 297.0 for C10_{10}H8_{8}BrN2_2O2_2) .
  • X-ray Crystallography : Resolves bond lengths (e.g., N–O = 1.40–1.43 Å, C–Br = 1.89–1.92 Å) and dihedral angles between aromatic rings .

Q. What are the primary biological targets or pathways investigated for isoxazole derivatives like this compound?

Isoxazoles are studied for interactions with:

  • Neurotransmitter Receptors : AMPA/kainate glutamate receptors due to structural similarity to endogenous ligands .
  • Enzyme Inhibition : Cytochrome P450 enzymes or kinases, where the bromine and methoxy groups modulate binding affinity .
  • Antimicrobial Activity : Substitutions (e.g., Br, OMe) enhance membrane penetration, as seen in analogs like 3-(4-chlorophenyl)isoxazole .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OMe) influence the compound’s reactivity in nucleophilic substitutions?

The bromo group acts as a strong electron-withdrawing group (EWG), activating the isoxazole ring for nucleophilic attack at the 5-position. In contrast, the methoxy group donates electrons via resonance, stabilizing the ring but directing substitutions to meta/para positions. For example:

  • Nucleophilic Aromatic Substitution : Bromine’s EWG effect facilitates displacement by amines or thiols under mild conditions (e.g., 50°C, DMF) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the brominated position . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can X-ray crystallography resolve molecular conformation ambiguities in this compound?

Single-crystal X-ray analysis reveals:

  • Bond Distortions : The bromine atom’s steric bulk increases the dihedral angle between the isoxazole and phenyl rings (e.g., 7.4°–35.8°), affecting π-π stacking .
  • Hydrogen Bonding : N–H···N interactions (2.8–3.0 Å) form supramolecular layers, critical for crystallinity and solubility .
  • Validation Tools : Refinement software (e.g., SHELX) calculates R-factors (<0.05) to ensure accuracy .

Q. How can researchers address discrepancies in reported biological activities of similar isoxazole derivatives?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to compare data .
  • Substituent Effects : Meta-methoxy groups may enhance anti-inflammatory activity, while para-bromo substituents favor antitumor effects (see comparative tables in ).
  • Metabolic Stability : LC-MS/MS tracks in vitro degradation, identifying labile groups (e.g., methoxy demethylation) that alter activity .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (Rf_f = 0.3 in 7:3 hexane/EtOAc) and use Schlenk lines for air-sensitive steps .
  • Crystallography : Grow crystals via slow evaporation from ethanol/water (1:1) and collect data at 100 K to minimize thermal motion .
  • Computational Modeling : Employ B3LYP/6-31G(d) basis sets to simulate reaction pathways and substituent effects .

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